molecular formula C15H11IN2O3 B8281091 6-Amino-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylic acid

6-Amino-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylic acid

Cat. No. B8281091
M. Wt: 394.16 g/mol
InChI Key: ADNIJMRXKBVYKS-UHFFFAOYSA-N
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Patent
US08324239B2

Procedure details

6-(N-acetylacetamido)-3,5-diiodopyridin-2-yl acetate (600 mg, 1.23 mmol) was dissolved in THF (40 mL) and copper(I) iodide (7.02 mg, 0.037 mmol) and bis(triphenylphosphine)palladium(II) chloride (25.9 mg, 0.037 mmol) were added. The mixture was bubbled under N2 at 0° C. for 5 min. Triethylamine (0.514 ml, 3.69 mmol) was added and the mixture was bubbled with N2 at 0° C. for 3 min. 1-ethynyl-4-methylbenzene (143 mg, 1.229 mmol) in THF (2 ml) was added and the mixture was stirred at 0° C. for 4 hr. Then mixture was warmed up to 23° C. and stirred for 16 hrs., then cooled to 0° C. Sodium acetate (403 mg, 4.92 mmol) and copper(II) chloride (496 mg, 3.69 mmol) were added, and 30 mL of methanol was added. The flask was purged with CO from a balloon and stirred at 23° C. overnight. The volatiles were removed under vacuum. 40 mL of 1.0N HCl and 100 mL of CH2Cl2 were added. The mixture was stirred at 23° C. for 30 min. The mixture was filtered and solid washed with 60 mL of CH2Cl2. The filtrates were combined and separated. The organic layer was dried over sodium sulfate, filtered and concentrated. The 440 mg of solid crude mixture including methyl 6-(N-acetylacetamido)-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylate and methyl 6-acetamido-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylate was dissolved in MeOH and stirred with SODIUM HYDROXIDE (8 ml, 8.00 mmol) at 60° C. for 2 hrs. The MeOH was removed under vacuum and 30 ml water was added. The aqueous was extracted with ethyl ether to remove neutral impurities. The aqueous layer was acidified to pH 4-5 and precipitate was filtered and washed w/water and dried under vacuum to afford 300 mg (0.76 mmol, 62%) 6-amino-5-iodo-2-p-tolylfuro[2,3-b]pyridine-3-carboxylic acid. MS-ES [M+H]+=395.0; LC-RT=1.14 min, Method A
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.514 mL
Type
reactant
Reaction Step Three
Quantity
143 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
403 mg
Type
reactant
Reaction Step Five
Quantity
496 mg
Type
catalyst
Reaction Step Five
Quantity
8 mL
Type
reactant
Reaction Step Six
Name
copper(I) iodide
Quantity
7.02 mg
Type
catalyst
Reaction Step Seven
Quantity
25.9 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:10](I)=[CH:9][C:8]([I:12])=[C:7]([N:13](C(=O)C)C(=O)C)[N:6]=1)(=O)[CH3:2].C(N(CC)CC)C.C(C1[CH:34]=[CH:33][C:32]([CH3:35])=[CH:31][CH:30]=1)#C.[C:36]([O-:39])(=[O:38])[CH3:37].[Na+].[OH-].[Na+]>C1COCC1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](Cl)Cl.CO>[NH2:13][C:7]1[N:6]=[C:5]2[O:4][C:1]([C:2]3[CH:30]=[CH:31][C:32]([CH3:35])=[CH:33][CH:34]=3)=[C:37]([C:36]([OH:39])=[O:38])[C:10]2=[CH:9][C:8]=1[I:12] |f:3.4,5.6,^1:52,71|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)(=O)OC1=NC(=C(C=C1I)I)N(C(C)=O)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.514 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
143 mg
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
403 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
496 mg
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Six
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
copper(I) iodide
Quantity
7.02 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
25.9 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was bubbled under N2 at 0° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the mixture was bubbled with N2 at 0° C. for 3 min
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
Then mixture was warmed up to 23° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
, then cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The flask was purged with CO from a balloon
STIRRING
Type
STIRRING
Details
stirred at 23° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
ADDITION
Type
ADDITION
Details
40 mL of 1.0N HCl and 100 mL of CH2Cl2 were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 23° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
solid washed with 60 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in MeOH
CUSTOM
Type
CUSTOM
Details
The MeOH was removed under vacuum and 30 ml water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
to remove neutral impurities
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed w/water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C2C(=N1)OC(=C2C(=O)O)C2=CC=C(C=C2)C)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.76 mmol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.